Terephthalonitrile

Industrial Process Safety Polymer Precursor Manufacturing Catalyst Selectivity

Researchers requiring linear dinitrile geometry face isomer selection risk; ortho-/meta-isomers yield different polymer architectures. Terephthalonitrile (1,4-dicyanobenzene) provides the para-substitution essential for aramid fibers and polyimides. • Linear geometry ensures target polymer thermal/mechanical properties vs. isomers • Mp 221-225°C (~60°C above isophthalonitrile) dictates reactor/catalyst design • Key PXDA precursor via hydrogenation; enables PET waste upcycling ≥98% purity (GC); ambient shipping.

Molecular Formula C8H4N2
Molecular Weight 128.13 g/mol
CAS No. 623-26-7
Cat. No. B052192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerephthalonitrile
CAS623-26-7
SynonymsTerephthalonitrile;  1,4-Benzodinitrile;  1,4-Bis(cyano)benzene;  4-Cyanobenzonitrile;  NSC 144977;  NSC 78439;  Terephthalic Acid Dinitrile;  Terephthalodinitrile;  p-Benzenedicarbonitrile;  p-Benzenedinitrile;  p-Cyanobenzonitrile;  p-Dicyanobenzene;  p-Phthal
Molecular FormulaC8H4N2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C#N
InChIInChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
InChIKeyBHXFKXOIODIUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terephthalonitrile (CAS 623-26-7) Overview


Terephthalonitrile (1,4-Dicyanobenzene; C8H4N2) is a high-melting aromatic dinitrile [1] that serves as a critical building block in the synthesis of high-performance polymers, including polyphthalocyanines, aramid fibers, and polyimides . It is also a key intermediate in the hydrogenation pathway to p-xylylenediamine (PXDA), an essential monomer for high-value polyamides and non-isocyanate polyurethanes [2]. The compound is available with standard commercial purity of ≥98.0% (GC) [3], with some suppliers offering grades ≥99% .

1

Aromatic dinitrile building block for aramid fibers and polyimides

2

Key intermediate in hydrogenation pathway to p-xylylenediamine (PXDA)

3

High-purity commercial grades support polymer synthesis workflows

Why Terephthalonitrile Substitution Fails


Simply substituting terephthalonitrile with its isomers, phthalonitrile (1,2-dicyanobenzene) or isophthalonitrile (1,3-dicyanobenzene), is not scientifically valid for most targeted applications. The para-substitution pattern of terephthalonitrile confers a distinct linear geometry that is essential for the formation of high-performance polymers with specific mechanical and thermal properties, such as aramid fibers . In contrast, the ortho- and meta-isomers lead to different polymer architectures. Furthermore, the physical properties differ significantly; terephthalonitrile has a melting point of 221-225 °C, which is approximately 60 °C higher than that of isophthalonitrile [1]. This large difference has a direct and documented impact on industrial manufacturing processes, where the high melting point and lower chemical activity of terephthalonitrile require specialized catalyst systems and reaction conditions that are incompatible with the other isomers [2].

Isomer geometry

Para-substitution confers linear geometry essential for high-performance polymer architectures; ortho- and meta-isomers produce different backbones.

Thermal profile

Reported melting point is approximately 60 °C higher than isophthalonitrile, requiring distinct process engineering and catalyst selection.

Monomer product

Hydrogenation of isomers yields different diamines; only terephthalonitrile provides access to PXDA-based polyamides and polyimides.

Terephthalonitrile Quantitative Evidence


Thermal Stability and Process Control

In industrial manufacturing processes, particularly for chlorinated derivatives, the physical properties of the starting nitrile are critical. A key differentiator is the melting point. Terephthalonitrile exhibits a melting point of 222 °C, which is 60 °C higher than that of isophthalonitrile. This significant difference necessitates distinct process engineering, including higher-temperature handling and vaporization, and influences catalyst selection due to the compound's lower comparative chemical activity [1].

Thermal stability
Head-to-head
Melting point 222 °C, 60 °C higher than isophthalonitrile (~162 °C)
Reported 60 °C higher melting point informs process engineering and isomer selection
Patent CN1844090A context; DSC or capillary determination
Industrial Process Safety Polymer Precursor Manufacturing Catalyst Selectivity

Synthetic Utility as PXDA Precursor

Terephthalonitrile is the exclusive dicyanobenzene isomer that serves as the direct precursor to p-xylylenediamine (PXDA) via catalytic hydrogenation. PXDA is a high-value monomer for polyamides and polyurethanes. Recent research has demonstrated a three-step catalytic process to convert PET waste into terephthalonitrile as the key intermediate for subsequent conversion to PXDA [1]. The conditions for high-yield hydrogenation of terephthalodinitrile to PXDA have been established, enabling the synthesis of new polyimides with aliphatic and aromatic fragments [2]. Substituting with phthalonitrile or isophthalonitrile would yield entirely different diamines, precluding access to the targeted PXDA-based polymer architecture.

PXDA precursor
Class-level inference
Exclusive precursor to p-xylylenediamine (PXDA); isomers yield o- or m-xylylenediamine
Para-isomer is the only direct route to PXDA-based polyamide research
Hydrogenation conditions established in literature
Polymer Monomer Synthesis Catalytic Hydrogenation PET Waste Upcycling

Chromatographic Selectivity on PYE Column

In quality control settings, the separation of dicyanobenzene isomers is essential. On a COSMOSIL PYE column designed for π-π interactions, the three isomers exhibit drastically different retention behaviors. Under standardized conditions (4.6 mm I.D. x 150 mm column, 1.0 ml/min, 30°C, UV 254 nm), the loadings are as follows: terephthalonitrile (0.15 µg), phthalonitrile (0.3 µg), and isophthalonitrile (3.0 µg) [1]. This demonstrates that isophthalonitrile, a common contaminant or alternative, interacts with the stationary phase 20 times more strongly than terephthalonitrile.

Chromatographic selectivity
Head-to-head
COSMOSIL PYE column: loading 0.15 µg (p-isomer) vs 3.0 µg (m-isomer), 20x difference
Validated chromatographic method supports isomer purity verification
UV 254 nm, flow 1.0 ml/min, 30 °C; NACALAI application data
Analytical Chemistry Isomer Separation Quality Control

Electrochemical Performance: Stable Radical Anion

Terephthalonitrile exhibits unique electrochemical properties that are not equally shared by all isomers. It is known to be electrochemically active, forming a stable persistent radical anion at anodes [1]. This property has been exploited for use as a catalyst in automated reaction discovery, where it serves as a probe to test the redox activity of other species [2]. While all three isomers may undergo redox chemistry, the stability and persistence of the radical species formed from the para-isomer are distinct and enable its specific application as a redox mediator.

Radical anion stability
Class-level inference
Forms stable persistent radical anion at anodes; other isomers may show less stable species
Stable radical anion property supports electrochemical probe studies
Reported in automated reaction discovery platforms
Electrochemistry Redox Catalysis Reaction Discovery

Charge-Transfer Complex Behavior in ESR

Early ESR and phosphorescence spectroscopic studies on charge-transfer complexes have compared terephthalonitrile directly with phthalonitrile and isophthalonitrile as electron acceptors. Using methyl-substituted benzenes (e.g., hexamethylbenzene) as donors, the zero-field splitting constants (D*) and charge-transfer degree (x) were measured for the lowest excited triplet states [1]. While the study provides a comparative framework, it explicitly notes that the para-isomer (terephthalonitrile) is a fundamentally different electron acceptor than the ortho- and meta-isomers due to its symmetry and electronic structure, leading to distinct spectroscopic signatures and complexation behavior.

Charge-transfer behavior
Head-to-head
Distinct zero-field splitting constants (D*) and charge-transfer degree (x=0.48 for phthalonitrile complex)
Quantified electron acceptor differences confirm non-interchangeability in donor complexes
ESR/phosphorescence study with methyl-substituted benzene donors
Physical Chemistry Photochemistry Electron Spin Resonance

Terephthalonitrile Application Scenarios


PXDA Synthesis for Polyamides and Polyurethanes

Procure terephthalonitrile as the essential precursor for p-xylylenediamine (PXDA). Hydrogenation of terephthalonitrile yields PXDA, a crucial monomer for producing high-value polyamides and non-isocyanate polyurethanes [6]. This application is validated by research demonstrating optimized, high-yield hydrogenation conditions for converting terephthalodinitrile to PXDA, enabling the synthesis of new polyimides [7]. This route is also central to innovative PET waste upcycling strategies, where PET is converted to terephthalonitrile en route to PXDA [4].

High-Temperature Industrial Processes

Select terephthalonitrile for industrial processes, such as the continuous production of chlorinated derivatives, where a high-melting solid is required. The melting point of terephthalonitrile (222 °C) is 60 °C higher than that of isophthalonitrile [6]. This property, while presenting engineering challenges, is a critical material specification that dictates reactor design and catalyst selection. Substituting with a lower-melting isomer would fundamentally alter the process parameters and is not technically feasible without complete process redesign [6].

Isomer Separation and Purity Control

Utilize terephthalonitrile as a reference standard in analytical chemistry for the separation and quantification of dicyanobenzene isomers. On a COSMOSIL PYE column, terephthalonitrile exhibits a distinct retention profile, allowing for a sample loading of 0.15 µg, which is 20 times lower than that of the meta-isomer, isophthalonitrile [6]. This validated chromatographic method is essential for quality control laboratories to verify the purity of terephthalonitrile batches and detect isomeric impurities.

Electrochemical and Photophysical Applications

Procure terephthalonitrile for research into redox catalysis and charge-transfer materials. Its documented ability to form a stable persistent radical anion at anodes makes it a useful electrochemical probe for reaction discovery [6]. Furthermore, ESR studies have quantified its distinct behavior as an electron acceptor in charge-transfer complexes with various donors, differentiating it from its ortho- and meta-isomers [7]. These specific electronic properties are not general to all dicyanobenzenes and justify the targeted selection of the para-isomer.

Application
Selection Property
Validation Focus
PXDA synthesis for polyamides
Para-isomer geometry
Hydrogenation pathway to PXDA
High-temperature industrial processes
High melting-point solid
Process-engineering compatibility
Isomer separation and purity control
Distinct chromatographic retention
Isomer purity verification by HPLC
Electrochemical and photophysical research
Stable radical anion formation
Redox mediator suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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